Sodium;bis(2,4,6-trinitrophenyl)azanide
Description
Sodium;bis(2,4,6-trinitrophenyl)azanide is a high-energy material comprising a deprotonated amine (azanide) core bonded to two 2,4,6-trinitrophenyl (picryl) groups, with sodium as the counterion. This compound is part of a broader class of nitroaromatic energetic materials, where the electron-withdrawing trinitrophenyl groups enhance stability and detonation performance. Its structure combines the high nitrogen/oxygen content typical of secondary explosives, making it relevant for applications requiring thermal stability and controlled sensitivity .
Properties
Molecular Formula |
C12H4N7NaO12 |
|---|---|
Molecular Weight |
461.19 g/mol |
IUPAC Name |
sodium;bis(2,4,6-trinitrophenyl)azanide |
InChI |
InChI=1S/C12H4N7O12.Na/c20-14(21)5-1-7(16(24)25)11(8(2-5)17(26)27)13-12-9(18(28)29)3-6(15(22)23)4-10(12)19(30)31;/h1-4H;/q-1;+1 |
InChI Key |
GZULJYAEGPFUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[N-]C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;bis(2,4,6-trinitrophenyl)azanide typically involves the nitration of phenol to produce 2,4,6-trinitrophenol (picric acid). This is followed by the reaction of picric acid with sodium hydroxide to form the sodium salt of picric acid. The final step involves the reaction of the sodium salt of picric acid with an amine to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium;bis(2,4,6-trinitrophenyl)azanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: The nitro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are typically used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Compounds with different functional groups replacing the nitro groups.
Scientific Research Applications
Sodium;bis(2,4,6-trinitrophenyl)azanide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in biochemical studies to investigate oxidative processes and enzyme activities.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium;bis(2,4,6-trinitrophenyl)azanide involves its interaction with specific molecular targets and pathways. The compound can uncouple oxidative phosphorylation, disrupting the production of ATP in cells. This mechanism is similar to that of other nitrophenol compounds, which interfere with cellular respiration and energy production .
Comparison with Similar Compounds
Structural and Energetic Properties
The table below compares key properties of sodium;bis(2,4,6-trinitrophenyl)azanide with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Detonation Velocity (m/s) | Thermal Stability (°C) | Sensitivity (Impact, J) | Key Applications |
|---|---|---|---|---|---|---|
| This compound | C₁₂H₄N₇O₁₂Na | 497.2* | Not reported | >200 (estimated) | Moderate | Explosives, propellants |
| 1,2-Bis(2,4,6-trinitrophenyl) hydrazine | C₁₂H₆N₈O₁₂ | 478.2 | 8,500 (theoretical) | 180–200 | Low | Precursor for explosives |
| Bis(2,4,6-trinitrophenyl) ether | C₁₄H₆N₆O₁₄ | 554.2 | 7,800–8,200 | 220–240 | Low | Insensitive explosives |
| TKX-55 (5,5′-bis(2,4,6-trinitrophenyl)-2,2′-bi(1,3,4-oxadiazole)) | C₁₈H₆N₁₀O₁₄ | 622.3 | 8,950 | 320 | Very low | Thermally stable explosives |
| PYX (2,6-bis(picrylamino)-3,5-dinitropyridine) | C₁₇H₇N₁₁O₁₆ | 621.3 | 7,400 | 360 | Very low | Deep-well explosives |
| Diazene, bis(2,4,6-trinitrophenyl)- | C₁₂H₄N₈O₁₂ | 452.2 | Not reported | 160–180 | High | Research applications |
*Calculated based on molecular formula.
Detailed Analysis of Key Compounds
1,2-Bis(2,4,6-trinitrophenyl) Hydrazine
This compound, a hydrazine derivative, exhibits superior theoretical detonation velocity (8,500 m/s) compared to TACOT and HNS, attributed to its high nitrogen content and dense molecular packing .
Bis(2,4,6-trinitrophenyl) Ether
Characterized by low sensitivity and moderate detonation velocity (7,800–8,200 m/s), this ether derivative demonstrates discrepancies between predictive sensitivity models (e.g., bond dissociation enthalpy) and experimental values, highlighting the need for empirical validation . Its thermal stability (220–240°C) exceeds this compound, but the sodium salt’s ionic nature may offer advantages in solubility for formulation processes.
TKX-55
TKX-55 is notable for exceptional thermal stability (320°C) and high detonation velocity (8,950 m/s) due to its symmetric oxadiazole backbone and conjugation effects . In contrast, this compound’s performance data remain less documented, though its azanide core could provide unique redox properties for specialized applications.
PYX Explosive
PYX combines very low sensitivity (impact >5 J) with high thermal stability (360°C), making it ideal for deep-well drilling. Its toxicity profile is favorable (LD₅₀ >5 g/kg in rodents), though decomposition releases toxic NOx .
Diazene, bis(2,4,6-trinitrophenyl)-
This diazene derivative has high sensitivity (impact <1 J) and lower thermal stability (160–180°C), limiting its practical use . The sodium salt’s moderate sensitivity and ionic character suggest safer handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
